Comprehensive Technical Guide on 4-Chloroisoquinolin-5-ol: Structural Dynamics, Synthetic Utility, and Pharmacophore Mapping
Comprehensive Technical Guide on 4-Chloroisoquinolin-5-ol: Structural Dynamics, Synthetic Utility, and Pharmacophore Mapping
As an application scientist bridging the gap between bench chemistry and rational drug design, I frequently evaluate heterocyclic building blocks for their multidimensional utility. 4-Chloroisoquinolin-5-ol (CAS: 1956384-89-6) represents a highly privileged, bifunctional scaffold[1]. By combining the electron-deficient nature of a halogenated isoquinoline with the electron-donating capacity of a phenolic hydroxyl group, this molecule offers orthogonal reactivity vectors.
This whitepaper provides an in-depth analysis of the physicochemical properties, structural dynamics, and synthetic methodologies associated with 4-chloroisoquinolin-5-ol, specifically tailored for researchers developing targeted kinase inhibitors and advanced therapeutics.
Physicochemical Profiling & Structural Dynamics
The utility of 4-chloroisoquinolin-5-ol stems from its precise substitution pattern. The C5-hydroxyl group acts as a powerful electron-donating group (EDG), activating the adjacent carbocyclic positions while providing a handle for etherification. Conversely, the C4-chlorine is an electron-withdrawing group (EWG) on the heterocyclic ring, which modulates the pKa of the isoquinoline nitrogen and serves as a lipophilic anchor.
Commercially available as a yellow to brown solid with high purity (≥95%), this compound is a stable but highly reactive intermediate when subjected to transition-metal catalysis or basic conditions.
Table 1: Physicochemical and Structural Properties
| Property | Value |
| CAS Registry Number | 1956384-89-6 |
| Molecular Formula | C9H6ClNO |
| Molecular Weight | 179.60 g/mol |
| SMILES String | OC1=C2C(=CC=C1)C=NC=C2Cl |
| InChI Key | FIWLPLYJHZKYEO-UHFFFAOYSA-N |
| Physical Form | Yellow to Brown Solid |
| Storage Conditions | 2-8 °C, Sealed in dry conditions |
Pharmacophore Utility in Kinase Inhibition
Isoquinoline derivatives are historically significant in medicinal chemistry. In 1984, isoquinoline sulfonamides were identified as the first synthetic protein kinase inhibitors, ultimately leading to the clinical approval of fasudil and establishing the druggability of the kinase ATP-binding site[2].
In the context of Rho-associated coiled-coil-containing protein kinase (ROCK) and cAMP-dependent protein kinase (PKA) inhibitors, the isoquinoline core acts as a critical hinge-binding motif[3][4].
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The Isoquinoline Nitrogen: Functions as a hydrogen bond acceptor, frequently forming a critical interaction with the main chain amide of the hinge region (e.g., Met156 in ROCK1/2)[5].
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The C4-Chlorine: Acts as a hydrophobic anchor. The halogen can occupy adjacent hydrophobic pockets (often near the gatekeeper residue), enhancing binding affinity through Van der Waals interactions[4].
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The C5-Hydroxyl: Provides a synthetic vector directed toward the solvent-exposed region or the ribose pocket, allowing for the attachment of solubilizing groups or secondary binding motifs without disrupting the primary hinge interaction[6].
Fig 1. Pharmacophore mapping of 4-chloroisoquinolin-5-ol in a typical kinase ATP-binding site.
Synthetic Workflows & Reactivity Mapping
The true value of 4-chloroisoquinolin-5-ol lies in its orthogonal reactivity. The molecule can be selectively functionalized at the C5-oxygen, the C4-carbon, or the heterocyclic nitrogen, allowing for rapid generation of diverse analog libraries.
Fig 2. Divergent synthetic workflows leveraging the orthogonal reactivity of 4-chloroisoquinolin-5-ol.
Experimental Protocols (Self-Validating Systems)
To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated to justify reagent selection.
Protocol 1: Regioselective O-Alkylation of the C5-Hydroxyl
Objective: Synthesize a C5-ether derivative while strictly preventing N-alkylation at the isoquinoline nitrogen. Causality: The isoquinoline nitrogen is inherently nucleophilic. To selectively alkylate the C5-OH (pKa ~8.5–9.0), we must exploit thermodynamic differences. Using a mild base ( K2CO3 ) in a polar aprotic solvent (DMF) at moderate temperatures selectively deprotonates the phenol without driving the formation of the N-alkylated quaternary salt, which typically requires stronger electrophilic activation.
Step-by-Step Methodology:
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Preparation: Charge a flame-dried Schlenk flask with 4-chloroisoquinolin-5-ol (1.0 eq) and anhydrous K2CO3 (2.0 eq). Rationale: K2CO3 provides optimal basicity to generate the phenoxide while minimizing N-alkylation compared to hydrides.
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Solvation: Add anhydrous DMF to achieve a 0.2 M concentration. Rationale: DMF effectively solvates the potassium cation, leaving a highly nucleophilic "naked" phenoxide anion.
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Alkylation: Add the desired alkyl halide (1.1 eq) dropwise at room temperature.
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Reaction: Heat the mixture to 60 °C and stir for 4–6 hours.
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Workup: Quench with ice-cold water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (3x) to thoroughly remove residual DMF. Dry over Na2SO4 and concentrate in vacuo.
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Self-Validation (QC): Analyze the crude mixture via LC-MS. The desired O-alkylated product will exhibit the expected [M+H]+ mass. Any N-alkylated byproduct will elute significantly earlier (due to the polarity of the quaternary salt). 1H NMR of the purified product must show the disappearance of the phenolic OH proton (~10.5 ppm) while the isoquinoline C1-H (~9.0 ppm) remains unshifted.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4
Objective: Replace the C4-chlorine with an aryl or heteroaryl group. Causality: The C4-chlorine on an isoquinoline is less reactive than a C1-chlorine, making oxidative addition challenging. Furthermore, a free C5-OH can coordinate to Palladium or consume the base. Therefore, the C5-OH must be pre-protected (e.g., as a benzyl ether), and an electron-rich, bulky phosphine ligand (XPhos) is required to force the oxidative addition into the stubborn C-Cl bond.
Step-by-Step Methodology:
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Preparation: In a thick-walled Schlenk tube, combine the C5-protected 4-chloroisoquinoline (1.0 eq), the target arylboronic acid (1.5 eq), and anhydrous K3PO4 (3.0 eq). Rationale: K3PO4 is a strong, non-nucleophilic base ideal for activating the boronic acid into the reactive boronate complex.
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Catalyst Loading: Add Pd2(dba)3 (0.05 eq) and XPhos (0.10 eq). Rationale: XPhos facilitates difficult oxidative additions into aryl chlorides and prevents catalyst aggregation.
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Solvation: Add a degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M). Rationale: Water is essential to dissolve the phosphate base and facilitate the transmetalation step.
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Reaction: Evacuate and backfill the tube with N2 three times. Seal and heat at 90 °C for 12 hours.
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Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate and purify via silica gel flash chromatography.
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Self-Validation (QC): Successful cross-coupling is definitively confirmed by mass spectrometry: observe the loss of the characteristic 3:1 ( 35Cl/37Cl ) isotopic cluster and the appearance of the new [M+H]+ corresponding to the coupled product. 1H NMR will reveal new aromatic protons and a shift in the isoquinoline C3-H signal.
References
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National Center for Biotechnology Information (PMC). "Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors". Available at:[Link]
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RHHZ. "ROCK inhibitor: Focus on recent updates". Available at:[Link]
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National Center for Biotechnology Information (PubMed). "Pioneering first-in-class HDAC-ROCK inhibitors as potential multitarget anticancer agents". Available at: [Link]
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ACS Publications. "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential". Available at:[Link]
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National Center for Biotechnology Information (PubMed). "Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics". Available at:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ROCK inhibitor: Focus on recent updates [html.rhhz.net]
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